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sec-Butyl 2-hydroxybenzoate

Cat. No.: B7847715
M. Wt: 194.23 g/mol
InChI Key: WTJFFWCRIVCPED-UHFFFAOYSA-N
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Description

sec-Butyl 2-hydroxybenzoate (CAS RN: 52033-75-7) is a chemical compound with the molecular formula C 11 H 14 O 3 and a molecular weight of 194.23 g/mol [ citation 1 ][ citation 3 ]. It is supplied as a solid material that should be stored sealed in a dry environment at room temperature [ citation 1 ]. Research Applications and Value As an ester of 2-hydroxybenzoic acid (salicylic acid), this compound is of significant interest in scientific research for its potential biological activities. Its structural similarity to paraben esters suggests potential application in preservative and antimicrobial efficacy studies [ citation 4 ]. Notably, research on related hydroxybenzoate esters points to promising uses in the development of novel, environmentally friendly bioherbicides. One study on a butyl hydroxybenzoate emulsion demonstrated a strong inhibitory effect on the germination of various weed seeds, indicating its value in agricultural and plant science research [ citation 5 ]. Mechanism of Action While the exact mechanism of action for this compound is substance-specific, related parabens and hydroxybenzoate esters are known to exert antimicrobial effects by disrupting microbial cell membrane integrity and interfering with cellular transport processes [ citation 4 ]. In the context of herbicidal activity, these compounds appear to work by inhibiting seed germination and damaging plant tissues upon contact, leading to effective weed control [ citation 5 ]. Note on Use This product is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B7847715 sec-Butyl 2-hydroxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl 2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8(2)14-11(13)9-6-4-5-7-10(9)12/h4-8,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJFFWCRIVCPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of Sec Butyl 2 Hydroxybenzoate

Chiral Nature of the sec-Butyl Moiety

The chirality of sec-butyl 2-hydroxybenzoate originates from the sec-butyl group attached to the carboxylate of the 2-hydroxybenzoate moiety. The sec-butyl group, systematically named butan-2-yl, contains a stereocenter at the second carbon atom. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the oxygen atom of the ester linkage. This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-sec-butyl 2-hydroxybenzoate and (S)-sec-butyl 2-hydroxybenzoate. These enantiomers possess identical physical and chemical properties in an achiral environment but may exhibit different interactions and reactivity in the presence of other chiral molecules.

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure or enriched this compound requires stereoselective methods that can differentiate between the two enantiomers. These approaches can be broadly categorized into enantioselective esterification techniques and the resolution of racemic mixtures.

Enantioselective esterification aims to produce one enantiomer of the ester preferentially. A common and effective method for this is the use of enzymes, particularly lipases, as biocatalysts. Lipases can exhibit high enantioselectivity in catalyzing the esterification of a racemic alcohol with an acid or an acid derivative.

For the synthesis of this compound, this would involve the reaction of salicylic (B10762653) acid with racemic sec-butanol in the presence of a lipase. The enzyme would selectively catalyze the esterification of one enantiomer of sec-butanol, leading to the formation of an enantioenriched sample of the corresponding this compound. The unreacted enantiomer of sec-butanol would be left in excess. The efficiency of such a process is dependent on the choice of lipase, the reaction solvent, and other reaction conditions. While specific studies on the lipase-catalyzed synthesis of this compound are not extensively documented, research on the enzymatic esterification of other chiral secondary alcohols provides a strong precedent for this approach nih.govmdpi.com.

Table 1: Factors Influencing Enantioselective Enzymatic Esterification

ParameterInfluence on the Reaction
Enzyme (Lipase) Source Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit varying degrees of enantioselectivity for different substrates.
Reaction Medium (Solvent) The choice of organic solvent can significantly impact enzyme activity and enantioselectivity.
Acyl Donor In transesterification reactions, the choice of the acyl donor (e.g., vinyl acetate (B1210297), ethyl acetate) can affect the reaction rate and selectivity.
Temperature Temperature affects the rate of reaction and can also influence the stability and selectivity of the enzyme.
Water Content In esterification, the removal of water can drive the equilibrium towards product formation. In hydrolysis-based resolutions, water is a key reactant.

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, this can be achieved through various techniques, including preparative chiral chromatography and the formation of diastereomeric derivatives.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful tool for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For instance, studies on the separation of enantiomers of sec-butyl carboxylates have been successfully conducted using gas chromatography with β-cyclodextrin derivatives as the chiral stationary phase researchgate.net. This approach is directly applicable to the analytical and preparative separation of (R)- and (S)-sec-butyl 2-hydroxybenzoate.

Another classical resolution method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Hydrolytic kinetic resolution (HKR) is a highly efficient method for resolving racemic compounds, particularly epoxides, using a chiral catalyst and water nih.gov. While not a direct synthesis of this compound, the principles of kinetic resolution are highly relevant. In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer.

In the context of esters, enzymatic kinetic resolution via hydrolysis is a common strategy. A racemic ester is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid and alcohol, while the other enantiomer of the ester remains largely unreacted. This results in the separation of the two enantiomers. For this compound, a racemic mixture could be treated with a suitable lipase in an aqueous medium. The lipase would preferentially hydrolyze one enantiomer, for example, (R)-sec-butyl 2-hydroxybenzoate, to salicylic acid and (R)-sec-butanol, leaving behind an enantioenriched sample of (S)-sec-butyl 2-hydroxybenzoate. The success of this method depends on the enantioselectivity of the chosen lipase for the specific substrate nih.gov.

Table 2: Comparison of Stereoselective Synthesis and Resolution Methods

MethodPrincipleAdvantagesDisadvantages
Enantioselective Esterification Preferential formation of one enantiomer using a chiral catalyst (e.g., enzyme).Can directly produce the desired enantiomer; potentially high enantiomeric excess.Requires a suitable and highly selective catalyst; optimization of reaction conditions can be complex.
Chiral Chromatography (HPLC/GC) Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Widely applicable for both analytical and preparative scales; high purity of separated enantiomers.Can be expensive, especially for large-scale separations; requires specialized equipment.
Diastereomeric Resolution Formation of separable diastereomers by reaction with a chiral resolving agent.A classical and well-established method; can be used for large-scale separations.Requires stoichiometric amounts of a pure chiral resolving agent; involves additional reaction and separation steps.
Enzymatic Kinetic Resolution (Hydrolysis) Selective enzymatic hydrolysis of one enantiomer in a racemic mixture.High enantioselectivity is often achievable; enzymes are environmentally benign catalysts.Maximum theoretical yield for the unreacted enantiomer is 50%; requires separation of the product and unreacted starting material.

Impact of Stereochemistry on Molecular Interactions and Reaction Pathways

The three-dimensional arrangement of atoms in the enantiomers of this compound dictates how they interact with other chiral molecules, such as biological receptors or chiral catalysts. These stereospecific interactions can lead to different biological activities and reaction outcomes for the (R) and (S) enantiomers.

In a chiral environment, the enantiomers can exhibit different binding affinities to a chiral receptor or active site of an enzyme. This is because the spatial arrangement of the functional groups in one enantiomer may allow for a more favorable interaction (e.g., through hydrogen bonding, hydrophobic interactions) with the complementary binding site of the chiral partner, while the other enantiomer may fit less well or not at all. This principle is the basis for the different pharmacological effects often observed for the enantiomers of a chiral drug.

The differing interactions of the enantiomers also influence their reaction pathways in stereoselective transformations. For example, in an enzyme-catalyzed reaction, the transition state for the reaction of one enantiomer with the enzyme's active site may be of lower energy than the transition state for the other enantiomer. This difference in activation energy leads to a faster reaction rate for the more reactive enantiomer, which is the fundamental principle of kinetic resolution.

Computational methods, such as molecular docking, can be employed to model and predict the interactions between the enantiomers of this compound and a chiral selector or an enzyme's active site. Such studies can provide insights into the molecular basis of chiral recognition and help in the rational design of stereoselective synthesis and separation methods. By simulating the binding modes and calculating the interaction energies, it is possible to predict which enantiomer will interact more strongly and why nih.govnih.gov.

Advanced Analytical Spectroscopies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For sec-Butyl 2-hydroxybenzoate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous structural confirmation.

One-dimensional NMR provides direct information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the salicylate (B1505791) ring and the aliphatic protons of the sec-butyl group. The phenolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift (around 10.9 ppm), a characteristic feature of salicylates due to strong intramolecular hydrogen bonding with the ester carbonyl group. sciepub.com The aromatic protons on the benzene (B151609) ring are expected to appear in the range of 6.8–7.9 ppm. The protons of the sec-butyl group will present a more complex pattern: a sextet for the methine proton (CH) adjacent to the oxygen, a multiplet for the methylene (B1212753) protons (CH₂), and two distinct signals (a triplet and a doublet) for the two diastereotopic methyl groups (CH₃).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group (around 170 ppm), the carbon bearing the hydroxyl group (C2, around 161 ppm), and other aromatic carbons (117-136 ppm). farmaceut.org The carbons of the sec-butyl group will appear in the aliphatic region of the spectrum, with the methine carbon bonded to oxygen being the most downfield of this group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. farmaceut.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds (²J and ³J coupling). For this compound, COSY would show a clear correlation pathway along the sec-butyl chain: the methine proton (CH-O) would show a cross-peak to the adjacent methylene protons (CH₂), which in turn would correlate with the terminal methyl protons (CH₃). It would also show correlations between adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J C-H coupling). It allows for the unambiguous assignment of each carbon atom that has a proton attached. For example, the proton signal around 5.0 ppm would correlate with the carbon signal around 72.5 ppm, confirming their direct bond in the CH-O group of the sec-butyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range correlations between protons and carbons, typically over two to three bonds (²J and ³J coupling). This is instrumental in connecting different fragments of the molecule. Key expected correlations for this compound would include:

A cross-peak between the methine proton (CH-O) of the sec-butyl group and the ester carbonyl carbon (C=O), confirming the ester linkage.

Correlations from the aromatic proton ortho to the ester (C6-H) to the carbonyl carbon.

Correlations from the protons of the sec-butyl group to various carbons within the same group, helping to confirm its structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to deduce structural information from fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₁H₁₄O₃. The calculated monoisotopic mass for this formula is 194.0943 Da. nih.gov An HRMS experiment would aim to measure this exact mass, and a result consistent with this value would strongly support the proposed elemental formula, distinguishing it from other potential formulas with the same nominal mass.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The GC component separates the sample into its individual components, making it an excellent tool for assessing the purity of this compound. A pure sample should yield a single major peak in the chromatogram. sciepub.com

The MS component provides a mass spectrum for the compound as it elutes from the GC column. Under electron ionization (EI), the molecule fragments in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint. For this compound, the parent molecular ion peak [M]⁺ at m/z 194 would be observed. Key fragmentation pathways for salicylates include the loss of the alkoxy group and rearrangements. docbrown.info Expected fragments include:

m/z 138: Loss of butene (C₄H₈, 56 Da) via a McLafferty rearrangement, resulting in the salicylic (B10762653) acid radical cation.

m/z 121: Loss of the sec-butoxy radical (•OC₄H₉, 73 Da) to form the salicyloyl cation. This is often a very prominent peak in salicylate esters. nih.gov

m/z 93/92: Subsequent loss of CO (28 Da) from the m/z 121 ion to give a phenyl cation fragment, or loss of COOH. docbrown.info

m/z 57: A fragment corresponding to the sec-butyl cation [C₄H₉]⁺.

Table 2: Expected Key Fragments in the GC-MS of this compound

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly useful for identifying the functional groups present. elixirpublishers.com

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3200–2600 cm⁻¹. This broadness is a hallmark of the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the ester carbonyl oxygen. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the sec-butyl group will be observed just below 3000 cm⁻¹ (approx. 2970-2870 cm⁻¹).

C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1680 cm⁻¹. The position is slightly lower than a typical ester due to conjugation with the aromatic ring and the intramolecular hydrogen bonding. docbrown.info

C=C Stretches: Aromatic ring C=C stretching vibrations will appear as a series of bands in the 1600–1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected: one for the C(aryl)-O bond and another for the O-C(alkyl) bond of the ester, typically found in the 1300–1100 cm⁻¹ region. elixirpublishers.com

The region below 1500 cm⁻¹ is known as the "fingerprint region," containing a complex pattern of bands that is unique to the specific molecule, allowing for definitive identification when compared against a reference spectrum. sciepub.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound, like other salicylate esters, is characterized by several key absorption bands that confirm its structure. farmaceut.org The presence of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is a distinctive feature of 2-hydroxybenzoate esters, which influences the position and shape of both the O-H and C=O stretching bands.

The primary functional groups and their expected vibrational frequencies are:

O-H Stretch (Phenolic): A broad absorption band is expected in the region of 3550-3200 cm⁻¹, characteristic of a hydroxyl group. ucla.edu The broadness is due to hydrogen bonding. In salicylate esters, this peak is often observed around 3200 cm⁻¹. farmaceut.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (around 3030 cm⁻¹). ucla.edu Aliphatic C-H stretching vibrations from the sec-butyl group are observed just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range. ucla.edu

C=O Stretch (Ester): A strong, sharp absorption peak corresponding to the carbonyl group of the ester is a prominent feature. For salicylate esters, this band is typically found at a lower wavenumber, around 1700-1680 cm⁻¹, due to conjugation with the benzene ring and the intramolecular hydrogen bond. farmaceut.org

C=C Stretch (Aromatic): Medium intensity absorptions from the carbon-carbon double bonds in the benzene ring are expected in the 1700-1500 cm⁻¹ region. ucla.edu

C-O Stretch (Ester and Phenol): The spectrum will also show C-O stretching vibrations. The C-O stretch associated with the ester linkage typically appears in the 1300-1100 cm⁻¹ range. ucla.edu

These characteristic peaks provide a unique "fingerprint" for the molecule, allowing for its identification and the confirmation of its key functional components.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Phenol (B47542)O-H Stretch3550 - 3200Strong, Broad
Aromatic RingC-H Stretch~3030Variable
sec-Butyl GroupC-H Stretch2950 - 2850Medium to Strong
EsterC=O Stretch1700 - 1680Strong
Aromatic RingC=C Stretch1700 - 1500Medium
Ester / PhenolC-O Stretch1300 - 1100Medium

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption of UV radiation is primarily due to π → π* electronic transitions within the aromatic ring and the conjugated ester carbonyl group.

The benzene ring and the carbonyl group form a conjugated system, which lowers the energy required for these transitions, causing absorption at longer wavelengths. Salicylate esters are known to be effective UV absorbers and are used in sunscreen formulations. atamanchemicals.com The analysis of related salicylate esters by HPLC often employs UV detection at wavelengths around 237 nm and 254 nm, indicating significant absorbance in this region. nih.govekb.eg The exact absorption maximum (λmax) can be influenced by the solvent used for the analysis.

Table 2: Expected UV-Visible Absorption Data for this compound

ChromophoreElectronic TransitionExpected λmax (nm)
Benzene Ring / Conjugated Esterπ → π~230 - 260
Benzene Ringπ → π~270 - 310

Chromatographic Analysis for Purity and Quantitative Determination

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and performing quantitative measurements. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for separating mixtures and assessing purity. researchgate.net The separation is based on the relative affinities of the components for the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents). libretexts.org

For this compound, a non-polar stationary phase like C18-modified silica (reversed-phase TLC) or a polar stationary phase like silica gel or alumina (B75360) can be used. scialert.netresearchgate.net In a study of alkylated salicylic acids, n-butyl salicylate showed a retention factor (Rf) value of 0.90 on an alumina plate with a mobile phase of n-hexane:ethyl acetate (B1210297) (4:1). scialert.net The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org Due to its ester structure, this compound is less polar than its parent compound, salicylic acid, and would therefore exhibit a higher Rf value on a polar stationary phase with a non-polar mobile phase. wyzant.com Visualization can be achieved using a UV lamp, as the aromatic ring allows the compound to appear as a dark spot on a fluorescent plate. sydney.edu.au

Table 3: Example TLC System for the Analysis of Butyl Salicylate Isomers

ParameterDescription
Stationary Phase Alumina Coated Plate scialert.net
Mobile Phase n-hexane : ethyl acetate (4:1 v/v) scialert.net
Reported Rf Value (n-Butyl Salicylate) 0.90 scialert.net
Visualization UV Light (254 nm)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing salicylate esters. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. nih.govsielc.com The separation of this compound would be achieved based on its hydrophobic interactions with the stationary phase. A mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) to control pH. nih.govfarmaciajournal.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as 237 nm. nih.gov

Table 4: Representative HPLC Conditions for Salicylate Ester Analysis

ParameterDescription
Technique Reversed-Phase HPLC (RP-HPLC)
Stationary Phase / Column μ-Bondapack C18 nih.gov or Newcrom R1 sielc.com
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3) (50:50 v/v) nih.gov
Detection UV Absorbance at 237 nm nih.gov
Flow Rate 1.0 - 1.2 mL/min nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The separation occurs in a capillary column coated with a stationary phase. For salicylate esters, a non-polar or mid-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5), is commonly used. rsc.org The retention time of the analyte depends on its boiling point and its interaction with the stationary phase. In a study analyzing short-chain alkyl salicylates, n-butyl salicylate had a retention time of 8.263 minutes on a nonpolar column. sciepub.com The Kovats retention index, a more standardized measure, has been reported for n-butyl salicylate on standard non-polar columns, with values around 1430-1460. nih.govnih.gov

Table 5: GC Data for the Closely Related n-Butyl Salicylate

ParameterValueColumn Type
Retention Time 8.263 min sciepub.comNon-polar
Kovats Retention Index 1426 - 1457 nih.govnih.govStandard Non-polar

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sciex.com While this compound is a neutral molecule, it can be analyzed after hydrolysis to the salicylate anion or by using Micellar Electrokinetic Capillary Chromatography (MECC). In MECC, a surfactant is added to the buffer above its critical micelle concentration, creating pseudostationary phase micelles that can interact with neutral analytes and separate them based on their partitioning coefficient.

Studies have demonstrated the successful separation of benzoic acid and salicylic acid derivatives using CE. researchgate.netnih.gov Optimal separation conditions often involve adjusting the pH of the buffer (e.g., borate (B1201080) or phosphate buffer) and adding modifiers like cyclodextrins or organic solvents (e.g., methanol) to enhance resolution. researchgate.netscispace.com This technique offers advantages of high efficiency, short analysis times, and low consumption of samples and reagents, making it a "green" analytical alternative. mdpi.com

Table 6: Example Capillary Electrophoresis Conditions for Benzoic Acid Derivatives

ParameterDescription
Technique Micellar Electrokinetic Capillary Chromatography (MECC) researchgate.net
Buffer System 20 mM Borax and 30 mM Sodium Dodecyl Sulfate (SDS) researchgate.net
pH 9.8 researchgate.net
Additives 2 mM β-cyclodextrin and 4% methanol (v/v) researchgate.net
Applied Voltage 16 kV researchgate.net
Detection UV Absorbance at 250 nm researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules from first principles. For salicylate-containing systems, DFT has been widely used to understand electronic structure, geometry, and intermolecular interactions.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. For a related compound, p-tert-butylphenyl salicylate (B1505791), these parameters were determined using various DFT functionals to assess properties like ionization potential, electron affinity, and chemical hardness. dergipark.org.tr

These calculations can also elucidate the influence of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester, a characteristic feature of 2-hydroxybenzoate esters. This interaction significantly influences the molecule's conformation and electronic properties.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. For instance, theoretical calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. Studies on similar molecules, such as p-tert-butylphenyl salicylate, have shown good agreement between experimental spectra and those computed using DFT methods. dergipark.org.tr

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are invaluable for assigning experimental NMR signals and confirming the molecular structure. The accuracy of these predictions depends on the level of theory and the basis set used, with methods like B3LYP/6-311++G(d,p) often providing reliable results for organic molecules. dergipark.org.tr

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation

Spectroscopic Technique Calculable Parameters Importance
Infrared (IR) & Raman Vibrational Frequencies Assignment of functional group vibrations (e.g., O-H, C=O, C-O stretches).
Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ) Structural elucidation by predicting the chemical environment of each nucleus.

Electronic structure calculations also support the assignment of absorption bands in UV-Vis spectra, linking them to specific electronic transitions within the molecule. acs.org

Thermochemical properties, such as the enthalpy of formation, provide crucial information about the stability of a compound. While experimental data for sec-Butyl 2-hydroxybenzoate is scarce, quantum chemistry can be used to predict these values. For related salicylate molecules, DFT calculations have been used to investigate thermodynamic parameters. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is a specific computational technique used to study intramolecular and intermolecular bonding, including hydrogen bonds. For salicylates, NBO analysis can quantify the strength and nature of the intramolecular hydrogen bond between the phenolic hydroxyl group and the ester's carbonyl oxygen. dergipark.org.tr This interaction is a key feature that stabilizes the molecule's planar conformation.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model conformational changes, molecular flexibility, and interactions with other molecules over time.

The sec-butyl group and the ester linkage in this compound allow for rotational freedom, leading to multiple possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers. mdpi.com These simulations track the torsional angles of rotatable bonds over time, revealing the preferred spatial arrangements of the molecule and the energy barriers between different conformations. mdpi.comresearchgate.net

The stability of these conformations is influenced by factors such as steric hindrance and intramolecular interactions, particularly the hydrogen bond. MD simulations can reveal how temperature and solvent affect the conformational landscape and the dynamic equilibrium between different structures. nih.gov

Molecular docking and MD simulations are powerful tools for investigating how a molecule like this compound might interact with biological receptors, such as enzymes or proteins. endocrine-abstracts.orgmdpi.com Docking studies predict the preferred binding orientation of the ligand within the receptor's active site, providing a static snapshot of the interaction. researchgate.netrsc.org

Following docking, MD simulations can be used to analyze the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov These simulations can reveal:

Binding Stability : By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess the stability of the complex. researchgate.net

Key Interactions : The simulation can identify specific hydrogen bonds, hydrophobic interactions, and ionic interactions that stabilize the ligand in the active site.

Conformational Changes : MD can show how the ligand and receptor adapt their conformations upon binding to achieve an optimal fit.

While specific docking studies on this compound are not prominent in the literature, research on other salicylate derivatives has explored their interactions with various biological targets, providing a framework for how such studies could be conducted.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrpr.com This method is crucial in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein or nucleic acid. The process involves sampling different conformations of the ligand within the binding site of the receptor and scoring them based on a function that estimates the binding affinity.

Binding Affinity Predictions with Biological Macromolecules

One of the primary goals of molecular docking is to predict the binding affinity of a ligand to a biological target. This affinity is a measure of the strength of the interaction and is often expressed quantitatively as the binding free energy, typically in units of kilocalories per mole (kcal/mol). A lower (more negative) binding energy value generally indicates a more stable and favorable interaction between the ligand and the macromolecule.

For a hypothetical study involving this compound, researchers would select a relevant protein target and use docking software to predict the binding energy. The results would be presented in a data table to compare the predicted affinity of this compound against a known inhibitor or the natural substrate of the protein.

Table 1: Example Structure for Binding Affinity Predictions

Compound Target Protein Predicted Binding Energy (kcal/mol)
This compound Hypothetical Target Value not available

Note: Data is hypothetical as no specific studies on this compound are available.

Investigation of Intermolecular Forces and Active Site Interactions

Beyond predicting binding strength, molecular docking provides detailed insights into the specific intermolecular forces that govern the interaction between the ligand and the active site of the protein. These forces are critical for the stability of the ligand-receptor complex.

If this compound were subjected to such a study, the analysis would identify:

Hydrogen Bonds: The hydroxyl and carbonyl groups of the salicylate moiety are potential hydrogen bond donors and acceptors, respectively. Docking simulations would identify specific amino acid residues (e.g., Serine, Threonine, Aspartic Acid) in the active site that could form these crucial bonds.

Hydrophobic Interactions: The sec-butyl group and the benzene (B151609) ring are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues such as Valine, Leucine, Isoleucine, and Phenylalanine within the binding pocket.

Pi-Pi Stacking: The aromatic ring of the salicylate could interact with the aromatic rings of amino acids like Phenylalanine, Tyrosine, or Tryptophan.

The simulation results would allow researchers to visualize the precise orientation of this compound in the active site and map out all significant molecular interactions responsible for its binding.

Mechanistic Investigations of Chemical Transformations

Ester Hydrolysis Mechanisms

Ester hydrolysis is a fundamental reaction of sec-butyl 2-hydroxybenzoate, resulting in the formation of salicylic (B10762653) acid and sec-butanol. The mechanism of this process is highly dependent on the pH of the environment.

Under acidic conditions, the hydrolysis of this compound proceeds via a multi-step, reversible mechanism, commonly referred to as the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. youtube.comchemguide.co.uk

The process is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). youtube.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.

Following the formation of this intermediate, a proton is transferred from the newly added hydroxyl group to the sec-butoxy group. youtube.com This proton transfer converts the sec-butoxy group into a good leaving group (sec-butanol). The process concludes with the departure of the sec-butanol molecule and the deprotonation of the remaining hydroxyl group to regenerate the acid catalyst and form the carboxylic acid, salicylic acid. youtube.comyoutube.com The entire reaction is reversible, and the position of the equilibrium can be shifted by controlling the concentration of water. chemguide.co.uk

In the presence of a base, such as sodium hydroxide (B78521), this compound undergoes saponification, an irreversible hydrolysis reaction. chemguide.co.uk This pathway is typically a B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. nih.gov

The reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. youtube.com This addition step is the rate-determining step and results in the formation of a tetrahedral intermediate. nih.govajrconline.org Subsequently, this intermediate collapses, reforming the carbonyl double bond and eliminating the sec-butoxide (B8327801) ion as the leaving group.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insight into the rates and energy changes associated with the chemical transformations of this compound. While specific data for the sec-butyl isomer is limited, studies on "butyl salicylate" offer valuable information on the factors influencing its hydrolysis.

The activation energy (Ea) is a critical parameter that dictates the temperature sensitivity of the reaction rate. For the alkaline hydrolysis of butyl salicylate (B1505791) in a binary solvent mixture of water and dimethylformamide (DMF), the iso-composition activation energy has been observed to increase with an increasing proportion of the organic solvent (DMF). ajrconline.orgdntb.gov.ua This suggests that the reaction becomes more sensitive to temperature changes in solvent mixtures with higher organic content. The formation of a polarized transition state is less favored in solvents with lower dielectric constants (higher DMF content), leading to a higher energy barrier for the reaction to overcome. ajrconline.org

Table 1: Influence of Solvent Composition on Activation Energy for Alkaline Hydrolysis of Butyl Salicylate

Temperature (°C)Solvent Composition (% DMF v/v)Rate Constant (k)Iso-composition Activation Energy (Ea)
2030Data not specifiedValue increases with % DMF
2540Data not specifiedValue increases with % DMF
3050Data not specifiedValue increases with % DMF
3560Data not specifiedValue increases with % DMF
4070Data not specifiedValue increases with % DMF

Note: This table is illustrative of the trends described in the literature. ajrconline.orgdntb.gov.ua Specific rate constants and activation energy values were not provided in the summarized research.

For reversible reactions like acid-catalyzed hydrolysis, the equilibrium constant (K_eq) indicates the relative concentrations of reactants and products at equilibrium. The hydrolysis of esters is the reverse of Fischer esterification. youtube.com To drive the equilibrium towards the products (salicylic acid and sec-butanol), an excess of water is typically used. chemguide.co.uk

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of activation have been determined for the alkaline hydrolysis of butyl salicylate. ajrconline.orgdntb.gov.ua These studies show a significant dependency on the solvent composition. ajrconline.org Generally, an increase in the Gibbs free energy of activation is observed with increasing DMF content, corresponding to a decrease in the reaction rate. This is attributed to the destabilization of the polar transition state in the less polar medium. The enthalpy and entropy of activation are also strongly influenced by the solvent, reflecting changes in the solvation of the reactants and the transition state. ajrconline.orgdntb.gov.ua

Photochemical and Thermal Degradation Mechanisms

Beyond hydrolysis, this compound can degrade through photochemical and thermal pathways, leading to different sets of products.

Photochemical Degradation: While direct studies on the photodegradation of this compound are not widely available, insights can be drawn from related compounds like dibutyl phthalate (B1215562) (DBP). The photolysis of DBP can generate butyl-o-hydroxybenzoate (butyl salicylate) as a byproduct. frontiersin.org This suggests that under UV irradiation, one potential pathway for this compound could involve reactions initiated by the absorption of photons, possibly leading to the cleavage of the ester bond or modifications to the aromatic ring. The phenolic hydroxyl group and the benzene (B151609) ring are potential sites for photochemical reactions, which could include oxidation or rearrangement upon exposure to UV light.

Thermal Degradation: When subjected to high temperatures, this compound undergoes thermal decomposition. Research on similar salicylate esters suggests that the degradation process typically begins with the cleavage of the ester linkage, which is often the weakest bond. This initial step would yield salicylic acid and butene isomers (via elimination from the sec-butyl group) or other fragmentation products from the butyl chain. Subsequent heating would lead to the fragmentation of the salicylate moiety itself. Thermogravimetric analysis (TGA) of similar organic esters indicates that decomposition generally initiates in the range of 200-300°C.

Mechanisms of UV Light Absorption and Energy Dissipation

The photostability of this compound is intrinsically linked to the electronic and structural characteristics of the 2-hydroxybenzoate moiety. The compound's ability to absorb UV radiation and harmlessly dissipate the energy is a key feature of salicylate esters.

Upon absorption of UV radiation, primarily in the UVB range, the molecule is promoted to an excited electronic state. This process involves a π→π* transition, where an electron from a π bonding orbital is excited to a π* antibonding orbital within the aromatic ring and carbonyl group.

A critical feature of this compound is the intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the ester group. This pre-existing hydrogen bond facilitates a highly efficient, non-radiative energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com

The ESIPT mechanism can be summarized in the following steps:

Photoexcitation: The molecule absorbs a photon of UV light, transitioning from its ground state (enol form) to an excited state (enol*).

Proton Transfer: In the excited state, the acidity of the phenolic proton increases significantly, while the basicity of the carbonyl oxygen also increases. mdpi.com This drives an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state keto tautomer (keto*). iitk.ac.in

Energy Dissipation: This keto tautomer provides an efficient pathway for non-radiative decay back to the ground state, releasing the absorbed energy primarily as heat.

Reverse Proton Transfer: Once in the ground state, the keto form is unstable, and the proton rapidly transfers back to the hydroxyl group, regenerating the original enol form of the molecule.

This rapid cyclic process allows the molecule to effectively convert potentially damaging UV radiation into thermal energy, which accounts for the photostability of salicylate compounds. nih.govresearchgate.net The entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate energy from numerous photons without undergoing photochemical degradation.

ProcessDescriptionKey Molecular Feature
UV AbsorptionExcitation of electrons via a π→π* transition upon absorbing UVB radiation.Aromatic ring and carbonyl group (chromophore).
Energy DissipationNon-radiative decay to the ground state, primarily releasing energy as heat.Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov
Structural RequirementFormation of an intramolecular hydrogen bond between the phenolic -OH and ester C=O.Ortho-positioning of the hydroxyl and ester groups.

Thermal Stability and Decomposition Pathways

Mass spectrometry data of n-butyl salicylate provides significant insight into the likely fragmentation patterns, which serve as a proxy for thermal decomposition pathways. The major bond cleavages are expected to be analogous for the sec-butyl isomer.

The most probable decomposition pathways include:

Ester Bond Cleavage: The initial and most significant fragmentation is the breaking of the ester bond. This can occur in two ways:

Loss of Alkene (McLafferty-type Rearrangement): Cleavage of the C-O bond with the transfer of a hydrogen atom from the butyl group, leading to the elimination of butene (C₄H₈) and the formation of a salicylic acid fragment. This results in an ion detected at a mass-to-charge ratio (m/z) of 138.

Loss of Alkoxy Radical: Cleavage of the C-O bond to lose a sec-butoxy radical, resulting in a benzoyl-type cation at m/z 121.

Decarboxylation: Following the initial ester cleavage, the resulting salicylic acid fragment (m/z 138) can readily lose a molecule of carbon dioxide (CO₂), a common fragmentation for carboxylic acids, to produce a phenol (B47542) fragment. This corresponds to the ion observed at m/z 94 (though a peak at m/z 92 is also prominent, suggesting further rearrangement).

Fragmentation of the Salicylate Ring: The ion at m/z 120 is highly characteristic of salicylates and is often the base peak in their mass spectra. Its formation involves the loss of the alkoxy group followed by the loss of a hydrogen atom, or a more complex rearrangement and loss of water from the salicylic acid fragment.

These pathways indicate that the ester linkage is the most thermally labile part of the molecule. Upon heating, the compound will likely decompose into volatile smaller molecules including butene, carbon dioxide, and phenol.

Observed m/z (for n-butyl salicylate)Likely Fragment IonInferred Decomposition Step
138[C₇H₆O₃]⁺Loss of butene (C₄H₈) via ester cleavage and hydrogen transfer.
121[C₇H₅O₂]⁺Loss of sec-butoxy radical (•OC₄H₉).
120[C₇H₄O₂]⁺•Loss of sec-butanol (C₄H₁₀O).
92[C₆H₄O]⁺•Loss of CO₂ from the m/z 138 fragment, followed by rearrangement.

Note: The fragmentation data is based on the closely related isomer, n-butyl 2-hydroxybenzoate, but the core fragmentation of the salicylate moiety is expected to be analogous.

Environmental Chemical Dynamics and Transformations

Occurrence and Distribution in Environmental Compartments

Specific monitoring data for sec-butyl 2-hydroxybenzoate in various environmental matrices are scarce. The compound's presence and distribution are largely extrapolated from studies on other fragrance materials and salicylate (B1505791) esters.

Detection in Aqueous Systems (e.g., Wastewater)

Some research has indicated that salicylates, as a class of fragrance compounds, are among the most abundant and widespread components found in surface waters, suggesting that they are not completely eliminated during wastewater treatment. researchgate.net Given its use in products that are washed down the drain, it is plausible that this compound is present in raw wastewater. Its concentration in treated effluent and receiving surface waters would depend on its removal efficiency during treatment. However, without specific studies, its actual concentrations remain unknown.

Presence in Solid Matrices (e.g., Sludge, Suspended Particulate Matter)

The presence of this compound in solid environmental matrices such as sewage sludge and suspended particulate matter has not been specifically reported in the reviewed literature. However, the fate of fragrance materials in wastewater treatment includes partitioning to sludge. acs.org Compounds with higher lipophilicity (a tendency to dissolve in fats and oils) are more likely to adsorb to the solid phase.

Studies have shown that various synthetic musk compounds, another class of fragrance ingredients, are found in the ng/L to µg/L range in wastewater effluents and sludge. researchgate.net Nine different fragrance materials were detected in digested sludges from two wastewater treatment plants in one study. acs.org While this indicates the potential for fragrance compounds to accumulate in sludge, specific data for this compound is absent.

Transformation Pathways in Environmental Systems

The transformation of this compound in the environment is expected to occur through both biological and non-biological (abiotic) processes.

Biotransformation Processes in Wastewater Treatment Plants

The primary biotransformation process for many organic compounds in wastewater treatment plants is biodegradation by microorganisms. The removal rates for fragrance materials in activated sludge plants can be high, often ranging from 80% to over 99%. acs.orgresearchgate.net The biodegradability of a compound is a key factor in its removal.

For salicylates, microbial degradation has been documented. Some bacteria, such as Pseudomonas and Halomonas species, are capable of degrading salicylate, often using it as a carbon and energy source. nih.govresearchgate.net The degradation pathway can proceed through intermediates like catechol. nih.govresearchgate.net It is plausible that this compound undergoes hydrolysis of the ester bond as an initial step in biodegradation, yielding salicylic (B10762653) acid and sec-butanol, which would then be further degraded. However, specific studies on the biotransformation of this compound in wastewater treatment plants are lacking.

Abiotic Degradation Mechanisms

Abiotic degradation mechanisms that could be relevant for this compound include hydrolysis and photolysis.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that would break the ester bond to form salicylic acid and sec-butanol. The rate of this reaction is dependent on pH and temperature. Generally, hydrolysis of esters is faster under alkaline or acidic conditions compared to neutral pH.

Photolysis: Photolysis, or degradation by light, could also contribute to the transformation of this compound, particularly in sunlit surface waters. The UV absorption characteristics of a related compound, methyl salicylate, suggest it can undergo direct photolysis. nih.gov While specific data for this compound is not available, its aromatic structure suggests a potential for photodegradation.

Metabolite Identification and Fate

There is no specific information available in the searched literature regarding the environmental metabolites of this compound. Based on its chemical structure and known degradation pathways for similar compounds, the primary metabolites from hydrolysis would be salicylic acid and sec-butanol.

The environmental fate of these potential metabolites is better understood:

Salicylic Acid: Salicylic acid is a naturally occurring compound and is known to be biodegradable by various microorganisms in soil and water. researchgate.net

sec-Butanol: sec-Butanol is also expected to be readily biodegradable in the environment.

Further degradation of salicylic acid can lead to the formation of catechol, which is then subject to ring cleavage and further breakdown by microbial pathways. nih.govresearchgate.net The ultimate fate of these organic metabolites under aerobic conditions would be mineralization to carbon dioxide and water. The specific intermediate metabolites and their persistence in the environment under various conditions have not been studied for this compound itself.

Characterization of Environmental Transformation Products

The transformation of this compound in the environment is expected to proceed through several key pathways, including hydrolysis, photodegradation, and biodegradation. These processes result in the formation of various transformation products.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield Salicylic acid and sec-Butanol. This reaction can be catalyzed by acids or bases present in the environment. The rate of hydrolysis is influenced by factors such as pH and temperature.

Photodegradation: In the presence of sunlight, particularly UV radiation, this compound may undergo photodegradation. While direct photolysis studies on this specific compound are limited, research on structurally similar aromatic esters suggests potential transformation pathways. For instance, studies on the photolysis of dibutyl phthalate (B1215562) (DBP) have shown the formation of byproducts such as butyl benzoate, benzoic acid, and butyl-o-hydroxybenzoate through processes involving the attack of photons on the aromatic ring frontiersin.org. This suggests that similar hydroxylated and cleavage products could potentially be formed from this compound under relevant environmental conditions.

Biodegradation: Microorganisms in soil and water are expected to play a significant role in the transformation of this compound. The initial step in the biodegradation of esters often involves enzymatic hydrolysis by esterases to form an alcohol and a carboxylic acid nih.gov. In this case, the products would be sec-Butanol and Salicylic acid. Salicylic acid is a well-known intermediate in the biodegradation of various aromatic compounds and is typically further metabolized by bacteria. The degradation of Salicylic acid can proceed through the formation of catechol, which then undergoes ring cleavage, ultimately leading to intermediates of central metabolic pathways researchgate.net.

The following table summarizes the potential environmental transformation products of this compound based on expected chemical and biological degradation pathways.

Table 1: Potential Environmental Transformation Products of this compound

Transformation Pathway Potential Products
Hydrolysis Salicylic acid, sec-Butanol
Photodegradation Hydroxylated derivatives, Benzoic acid
Biodegradation Salicylic acid, sec-Butanol, Catechol

Long-Term Environmental Persistence Studies

The primary mechanism for the breakdown of this compound in the environment is expected to be hydrolysis of the ester linkage, which is a relatively facile process under typical environmental pH conditions. Additionally, the potential for biodegradation by environmental microorganisms is considered to be a significant factor in limiting its persistence.

While data for this compound is lacking, information on a structurally related compound, Butylparaben (butyl 4-hydroxybenzoate), can provide some insight. Butylparaben is considered to be readily biodegradable. This suggests that compounds with a similar butyl ester structure and a hydroxybenzoic acid moiety are susceptible to microbial degradation and are not expected to persist for long periods in the environment.

The general biodegradability of esters, combined with the known metabolic pathways for salicylates, indicates a low potential for long-term persistence of this compound in the environment. However, the actual persistence will be influenced by a variety of environmental factors, including microbial population density, temperature, pH, and the presence of other organic matter.

Structure Activity Relationship Sar Studies in Biological Systems Mechanistic Focus

Interactions with Enzyme Systems

The enzymatic interactions of salicylate (B1505791) derivatives are crucial to their biological effects. While direct inhibition is one mechanism, modulation of enzyme expression is another key pathway.

The anti-inflammatory properties of salicylates have long been associated with the cyclooxygenase (COX) enzymes. However, the mechanism for salicylic (B10762653) acid and its derivatives is distinct from that of acetylsalicylic acid (aspirin). While aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue, salicylic acid is a comparatively weak inhibitor of COX activity in vitro.

Instead, a primary mechanism of action for salicylates is the suppression of COX-2 expression. Studies have shown that salicylates at therapeutic concentrations can block the induction of COX-2 mRNA and protein levels. This effect is achieved by inhibiting the transcription of the COX-2 gene, thereby reducing the synthesis of proinflammatory prostaglandins at inflammatory sites. The inhibitory action on COX-2 promoter activity occurs in a concentration-dependent manner.

Table 1: In Vitro Inhibitory Concentrations of Salicylate Derivatives on Cyclooxygenase (COX) Activity

CompoundTargetCell/SystemIC50 Value
Sodium SalicylateCOX-2 Activity (PGE2 Release)Human A549 Cells5 µg/mL
AspirinCOX-2-dependent PGE2 SynthesisRAW 264.7 Macrophages5.35 µM
Sodium SalicylateCOX-2-dependent PGE2 SynthesisRAW 264.7 Macrophages> 100 µM (No significant inhibition)
Salicyluric acidCOX-2-dependent PGE2 SynthesisRAW 264.7 Macrophages> 100 µM (No significant inhibition)
Gentisic acid (2,5-dihydroxybenzoic acid)COX-2-dependent PGE2 SynthesisRAW 264.7 MacrophagesSignificant suppression at 10-100 µM

Beyond cyclooxygenases, the salicylate scaffold serves as a basis for inhibiting other enzyme classes. The salicylate core is recognized as a metal-binding pharmacophore, enabling it to interact with metalloenzymes. Isosteres of salicylic acid have been investigated as inhibitors of zinc-dependent metalloenzymes such as human glyoxalase 1 (GLO1) and matrix metalloproteinase 3 (MMP-3) rsc.orgescholarship.org. This demonstrates the potential for salicylate derivatives to be tailored to target specific metalloenzymes based on modifications to the core structure rsc.org.

Additionally, research has indicated that butyl salicylate can interact with and inhibit DNA methyltransferases (DNMTs), specifically DNMT3A and DNMT3B, which are responsible for de novo DNA methylation smolecule.com. The mechanism involves competitive binding that interferes with both substrate and cofactor interactions, highlighting a role for salicylate esters in epigenetic regulation smolecule.com.

Receptor Binding and Signaling Pathways

Salicylate derivatives modulate cellular functions by directly binding to and activating or inhibiting various receptors, leading to the modulation of downstream signaling cascades.

While estrogenic activity is more commonly associated with p-hydroxybenzoic acid esters (parabens), studies have demonstrated that certain o-hydroxybenzoic acid esters (salicylates) also possess the ability to bind and activate human estrogen receptor alpha (ERα) pku.edu.cnnih.gov. An in vitro hERα-coactivator recruiting assay revealed that several salicylate esters, including phenyl salicylate, benzyl salicylate, and phenethyl salicylate, exhibit clear agonistic activity pku.edu.cnnih.gov.

The structure of the ester group plays a significant role in this interaction. Benzyl salicylate, in particular, was found to have an estrogenic activity higher than that of the well-known endocrine disruptor bisphenol A (BPA) pku.edu.cnnih.gov. This agonistic activity confirms that the salicylate structure can interact with the ligand-binding domain of ERα, initiating downstream signaling. The size and aromaticity of the ester group appear to be key determinants of binding affinity and receptor activation. Esters with smaller alkyl chains, such as methyl and ethyl salicylate, showed low to no estrogenicity in the same assays pku.edu.cn.

Table 2: In Vitro Estrogenic Activity of Salicylate Esters on Human ERα

CompoundREC10 (M)Relative Activity vs. E2Relative Activity vs. BPA
17β-Estradiol (E2)6.16 x 10-1113977
Bisphenol A (BPA)2.45 x 10-70.000251
Benzyl Salicylate (BzS)1.58 x 10-80.003915.5
Phenyl Salicylate (PhS)1.41 x 10-70.000441.74
Phenethyl Salicylate (PES)2.29 x 10-70.000271.07
Ethyl Salicylate (ES)1.00 x 10-50.00000620.025
Methyl Salicylate (MS)Low to no estrogenicity observed

REC10: The concentration required to produce 10% of the maximal relative effect.

Salicylates have a broad spectrum of pharmacological actions on neuronal receptors and ion channels. This modulation is a key mechanism behind some of the neurological effects of these compounds.

Studies have demonstrated that salicylates can functionally modulate major inhibitory neurotransmitter receptors. For instance, sodium salicylate specifically inhibits the current mediated by glycine receptors that contain the α1 subunit. It also affects the γ-aminobutyric acid type A (GABA-A) receptor system. Research in spiral ganglion neurons has shown that sodium salicylate can induce the internalization of GABA-A receptors. This process is mediated by dopamine D1-like receptors and involves the activation of the protein kinase C (PKC) signaling pathway, leading to a reduction in the number of surface GABA-A receptors and a weakened inhibitory response.

Beyond ligand-gated channels, salicylate analogs also impact a variety of voltage-gated ion channels, including sodium, potassium, and calcium channels, further contributing to their complex effects on the central nervous system.

Table 3: Summary of Salicylate Effects on Neuroreceptors and Ion Channels

Target Receptor/ChannelObserved EffectProposed Mechanism
Glycine Receptor (α1 subunit)Inhibition of currentDirect functional modulation
GABA-A ReceptorReduced surface expression / internalizationDopamine D1-like receptor and PKC pathway activation
NMDA ReceptorFunctional modulationDirect interaction with the receptor complex
Voltage-gated Na+ ChannelsFunctional modulationDirect channel interaction
Voltage-gated K+ ChannelsFunctional modulationDirect channel interaction
Voltage-gated Ca2+ ChannelsFunctional modulationDirect channel interaction

Molecular Mechanisms in Plant Biology

In plants, salicylic acid is a critical phytohormone that regulates numerous physiological processes, most notably the activation of defense responses against pathogens. The molecular mechanisms of salicylic acid signaling are well-established and provide a framework for understanding the potential roles of its esters, such as sec-Butyl 2-hydroxybenzoate.

The central regulator of salicylic acid-mediated defense signaling is the protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm. Upon pathogen infection, salicylic acid levels rise, leading to a change in the cellular redox state. This causes the reduction of disulfide bonds in the NPR1 oligomer, releasing NPR1 monomers that translocate to the nucleus. In the nucleus, NPR1 acts as a transcriptional co-activator, interacting with transcription factors to induce the expression of a wide array of defense-related genes, including the Pathogenesis-Related (PR) genes.

Salicylic acid esters, such as methyl salicylate, also play a crucial role in plant defense, particularly in systemic acquired resistance (SAR), where a localized infection leads to enhanced resistance throughout the plant. Methyl salicylate is a volatile form that can act as a long-distance signal. The activity of different salicylate esters can vary. For example, in studies on stomatal closure in Arabidopsis thaliana, methyl salicylate was found to be the most effective ester at inducing this response, which is a key defense mechanism to prevent pathogen entry nih.gov. This suggests that the nature of the ester group influences the compound's stability, volatility, and ability to interact with plant signaling components nih.gov.

Role as Endogenous Signaling Molecule in Plant Defense

Salicylic acid is a central endogenous signal for activating plant defense mechanisms against a wide range of pathogens. acs.orgnih.gov Its role in inducing systemic acquired resistance (SAR) is well-established, a state of heightened defense that provides long-lasting, broad-spectrum resistance. mdpi.com The induction of SAR is a complex process that involves the accumulation of pathogenesis-related (PR) proteins. acs.orgnih.gov The structural features of salicylic acid are critical for its activity, and modifications can significantly alter its efficacy as a defense signal.

While specific studies on this compound as an endogenous signaling molecule in plant defense are not extensively documented, the principles of salicylate SAR can provide insights into its potential role. The esterification of the carboxyl group of salicylic acid to form this compound would likely render the molecule inactive as a direct signaling molecule. The free carboxyl group is generally considered essential for the biological activity of salicylic acid. However, it is plausible that this compound could act as a precursor, releasing active salicylic acid upon enzymatic hydrolysis within the plant tissues. This conversion would be a critical step for it to participate in the defense signaling cascade.

Research on various salicylate derivatives has shed light on the structural requirements for inducing plant defense responses. A study evaluating the ability of 47 salicylate derivatives to induce the PR-1a protein, a marker for SAR, and resistance to the tobacco mosaic virus (TMV) provided the following key findings acs.orgnih.gov:

Substitutions on the 2-hydroxyl group: Modifications to this group generally lead to a reduction or elimination of PR-1a protein induction. acs.orgnih.govresearchgate.net

Substitutions at the 4-position of the ring: These alterations also tend to diminish or abolish the induction of PR-1a protein. acs.orgnih.govresearchgate.net

Substitutions at the 3- and 5-positions: Halogenation at these positions, particularly with fluorine or chlorine, was found to enhance the induction of PR-1a protein and resistance to TMV. acs.orgnih.gov In fact, all eight derivatives that were more active than salicylic acid itself were halogenated at these positions. acs.orgnih.gov

Table 1: Structure-Activity Relationship of Salicylate Derivatives in Plant Defense Induction

Compound/ModificationPosition of SubstitutionEffect on PR-1a Protein InductionReference
Halogenation (F, Cl)3- and/or 5-Increased acs.orgnih.gov
Substitution on Hydroxyl Group2-Reduced or Eliminated acs.orgnih.govresearchgate.net
Substitution on Ring4-Reduced or Eliminated acs.orgnih.govresearchgate.net
Electron-withdrawing groups (other than F, Cl)3- or 5-Decreased acs.orgnih.gov
Electron-donating groups3- or 5-Decreased acs.orgnih.gov

Based on these established SAR principles, the biological activity of sec-Butyl 2-hydroxybenzoate in plant defense would be contingent on its conversion to salicylic acid. The sec-butyl ester group itself does not align with the structural features known to enhance salicylate activity.

Involvement in Abiotic Stress Responses in Plants

Salicylic acid is also a critical signaling molecule in mediating plant responses to a variety of abiotic stresses, including drought, salinity, heat, and cold. nih.govnih.govmdpi.com It is involved in regulating numerous physiological processes that contribute to stress tolerance, such as photosynthesis, nitrogen metabolism, and the antioxidant defense system. nih.gov

The specific involvement of this compound in abiotic stress responses has not been the focus of dedicated research. However, drawing parallels from its potential role in plant defense, any activity in mitigating abiotic stress would likely depend on its hydrolysis to salicylic acid. Exogenous application of salicylic acid has been shown to enhance tolerance to various abiotic stresses in plants. frontiersin.orgdoi.org

The mechanisms by which salicylic acid enhances abiotic stress tolerance are multifaceted and include:

Regulation of Antioxidant Enzymes: Salicylic acid can modulate the activity of antioxidant enzymes, which helps in scavenging reactive oxygen species (ROS) produced under stress conditions, thereby reducing oxidative damage. frontiersin.org

Ion Homeostasis: It can help in maintaining ion balance, which is crucial for plants under salt stress. mdpi.com

Stomatal Regulation: Salicylic acid is involved in regulating stomatal closure, which can help in conserving water under drought stress. mdpi.com

Gene Expression: It can regulate the expression of stress-responsive genes, leading to the synthesis of proteins that protect the plant from stress-induced damage. frontiersin.org

Table 2: Role of Salicylic Acid in Plant Abiotic Stress Responses

Abiotic StressPhysiological/Molecular Response Modulated by Salicylic AcidPotential Outcome for the PlantReference
DroughtStomatal regulation, improved water use efficiencyEnhanced drought tolerance mdpi.com
SalinityRegulation of ion balance, maintenance of membrane integrityIncreased salt tolerance mdpi.com
HeatEnhanced synthesis of heat shock proteins, improved photosynthetic rateIncreased thermotolerance nih.gov
ColdInduction of cold-responsive genes, protection against oxidative damageImproved chilling and freezing tolerance nih.gov
Heavy MetalActivation of antioxidant defense systems, detoxification pathwaysReduced toxicity frontiersin.org

Given that the biological activity in abiotic stress responses is attributed to salicylic acid, the efficacy of sec-Butyl 2-hydroxybenzoate would be a function of its uptake, translocation, and subsequent conversion to the active signaling molecule within the plant. The lipophilic nature of the sec-butyl ester may influence its uptake and transport compared to the more polar salicylic acid, but without specific research, this remains speculative.

Q & A

Q. What are the recommended methods for synthesizing sec-Butyl 2-hydroxybenzoate with high purity?

Methodological Answer:

  • Synthesis Protocol : Perform esterification of 2-hydroxybenzoic acid with sec-butanol using a catalytic acid (e.g., sulfuric acid) under reflux. Monitor reaction progress via TLC or HPLC.
  • Purification : Use fractional distillation or column chromatography to isolate the ester. Confirm purity via NMR (¹H/¹³C) and GC-MS analysis.
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions, yields, and spectroscopic data in the main manuscript, with extended protocols in supplementary materials .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Storage : Store in amber glass containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation. Avoid exposure to heat or ignition sources .
  • Safety Measures : Conduct a hazard assessment using Safety Data Sheets (SDS) for structurally similar esters (e.g., sec-butyl acetate) as a provisional guide. Implement grounding during transfers to mitigate static discharge risks .

Q. What characterization techniques are essential for confirming the identity of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use ¹H NMR to verify ester linkage (δ ~4.0–4.3 ppm for the sec-butyl group) and FT-IR for the carbonyl stretch (~1740 cm⁻¹).
  • Chromatography : Validate purity via HPLC with a C18 column and UV detection. Cross-reference retention times with standards.
  • Data Reporting : Include all spectra in supplementary files, adhering to journal formatting standards .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • In Vitro Assays : Use liver microsomes or hepatocyte cultures to study hydrolysis and conjugation pathways. Quantify metabolites via LC-MS/MS.
  • In Vivo Models : Administer isotopically labeled (e.g., ¹³C) compound to rodents and analyze plasma/urine samples. Reference protocols from RIFM in vitro micronucleus assays for methodological rigor .
  • Data Integration : Combine kinetic data with computational models (e.g., PBPK) to predict human metabolic outcomes .

Q. What strategies are effective in resolving contradictions between published data on the physicochemical properties of this compound?

Methodological Answer:

  • Comparative Analysis : Replicate conflicting studies under controlled conditions (temperature, solvent purity). Validate methods using NIST reference data for analogous esters .
  • Error Source Identification : Test for batch variability, instrumental calibration drift, or matrix effects (e.g., solvent polarity in solubility studies).
  • Meta-Analysis : Use systematic review frameworks to weight data by methodological quality (e.g., sample size, detection limits) .

Q. How should researchers address reproducibility challenges in synthesizing this compound across laboratories?

Methodological Answer:

  • Standardization : Publish detailed protocols with exact molar ratios, catalyst grades, and reaction times. Use IUPAC-recommended nomenclature to avoid ambiguity.
  • Collaborative Validation : Share samples with independent labs for cross-characterization. Deposit raw spectral data in repositories like Zenodo for transparency .

Q. What experimental designs are suitable for evaluating the photostability of this compound in topical formulations?

Methodological Answer:

  • Accelerated Testing : Expose formulations to UV light (e.g., 320–400 nm) and quantify degradation products via HPLC-DAD. Include dark controls to isolate photolytic effects.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying light intensities. Reference ASTM standards for photostability testing .

Data Analysis & Reporting

Q. How can researchers ensure robust statistical analysis of toxicological data for this compound?

Methodological Answer:

  • Power Analysis : Predefine sample sizes using pilot data to achieve adequate statistical power (α=0.05, β=0.2).
  • Dose-Response Modeling : Fit data to Hill or log-logistic models using software like R/BMD. Report confidence intervals and goodness-of-fit metrics.
  • Ethical Reporting : Adhere to ARRIVE guidelines for in vivo studies and disclose all raw data in public repositories .

Q. What frameworks support the integration of this compound data into computational QSAR models?

Methodological Answer:

  • Descriptor Selection : Use molecular properties (logP, polar surface area) from NIST WebBook entries to train models .
  • Validation : Apply k-fold cross-validation and external test sets. Compare predictions with experimental EC50 values from RIFM assays .

Literature & Collaboration

Q. How should researchers structure a literature review to identify gaps in this compound research?

Methodological Answer:

  • Search Strategy : Use Boolean terms (e.g., "this compound AND (synthesis OR metabolism)") in Scopus/Web of Science. Filter by publication date (last 10 years) and peer-reviewed status.
  • Gap Analysis : Map findings using PRISMA flowcharts. Prioritize understudied areas (e.g., environmental fate, enantioselective toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.